molecular formula C6H11NO3 B1296854 N-acetyl-2-methylalanine CAS No. 5362-00-5

N-acetyl-2-methylalanine

Cat. No.: B1296854
CAS No.: 5362-00-5
M. Wt: 145.16 g/mol
InChI Key: BSIWIVCJKKGHQY-UHFFFAOYSA-N
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Description

N-Acetyl-2-methylalanine is a modified amino acid derivative featuring a methyl group at the β-carbon of the alanine backbone and an acetylated α-amino group. Acetylation typically enhances metabolic stability and alters solubility, as seen in related N-acetylated amino acids like N-acetylphenylalanine (used in pharmaceutical research) . The methyl substitution at the β-position may influence steric hindrance and intermolecular interactions, impacting its chemical reactivity and biological activity.

Properties

IUPAC Name

2-acetamido-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIWIVCJKKGHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968389
Record name N-(1-Hydroxyethylidene)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5362-00-5
Record name 5362-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxyethylidene)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-2-methylalanine can be synthesized through various methods. One common approach involves the amidation of 2-methylalanine with acetic anhydride under mild conditions. The reaction typically requires a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-methylalanine is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-methylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1. Drug Development
N-acetyl-2-methylalanine serves as a precursor or building block in the synthesis of various pharmaceuticals. Its acetylation enhances the pharmacokinetic properties of amino acids, allowing for improved absorption and bioavailability. For example, the conversion of leucine to N-acetyl-leucine has been shown to alter its transport mechanisms, making it more effective for treating conditions like vertigo and neurological disorders .

2. Cancer Research
Recent studies have highlighted the role of N-acetyl derivatives in inhibiting specific amino acid transporters associated with cancer proliferation. The selective inhibition of L-type amino acid transporter 1 (LAT1) by N-acetylated compounds demonstrates potential therapeutic implications in cancer treatment . The high selectivity for LAT1 over LAT2 minimizes off-target effects, making this compound a candidate for targeted cancer therapies.

Biochemical Studies

1. Mechanistic Insights
Research has shown that N-acetylation can significantly change the uptake pathways of amino acids. For instance, the acetylation of leucine shifts its transport from LAT1 to organic anion transporters, thereby affecting its metabolic signaling pathways . This mechanistic insight is crucial for understanding how modifications to amino acids can influence their biological activity.

2. Structural Studies
The structural modifications resulting from N-acetylation have been extensively studied to understand their impact on protein stability and function. For example, N-terminal acetylation has been linked to the stabilization of certain proteins, which is critical in developmental biology and disease states .

Case Studies

Study Focus Findings
Nanvuranlat Study LAT1 InhibitionDemonstrated that N-acetyl-nanvuranlat retains significant LAT1 inhibitory activity despite reduced affinity, suggesting therapeutic potential in biliary tract cancer .
N-Acetyl-Leucine Research Neurological DisordersN-acetyl-leucine is being developed for various neurological conditions; its mechanism involves bypassing LAT1 through alternative transporters .
Protein Stability Research Acetylation EffectsInvestigated how N-terminal acetylation affects protein degradation and stability, revealing its significance in developmental disorders like Rett syndrome .

Mechanism of Action

The mechanism of action of N-acetyl-2-methylalanine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit aldo-keto reductase family 1 member B1, which plays a role in the polyol pathway . This inhibition can affect the reduction of glucose to sorbitol, impacting metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between N-acetyl-2-methylalanine and related compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight CAS Number Primary Applications Reference
This compound C₆H₁₁NO₃ (hypothetical) β-methyl, N-acetyl ~145.16 g/mol Not available Research (hypothetical) -
Metirosine C₁₂H₁₄Cl₂N₂O β-methyl, N-dichloroacetyl, p-aminophenyl 297.16 g/mol 1761-67-7* Antihypertensive agent
N-Acetylphenylalanine C₁₁H₁₃NO₃ N-acetyl, phenyl side chain 207.23 g/mol 2018-03-6 Pharmaceutical synthesis
Metalaxyl-M C₁₅H₂₁NO₄ N-methoxyacetyl, 2,6-dimethylphenyl 279.33 g/mol 70630-17-0 Agricultural fungicide
N-Phthalyl-L-alanine C₁₁H₉NO₄ N-phthalyl, benzene-1,2-dicarboximide 219.19 g/mol 2577-71-5 Peptide synthesis

*Note: The CAS number for Metirosine is inferred from , which links it to 3-(p-aminophenyl)-N-dichloroacetyl-2-methylalanine.

Physicochemical Properties

  • Solubility: N-Acetylated derivatives generally exhibit lower aqueous solubility than their non-acetylated counterparts. For example, N-phthalyl-L-alanine is sparingly soluble in water due to its rigid phthalimide group , whereas N-methylalanine (a simpler derivative) shows moderate solubility .
  • Stability: Acetylation protects the amino group from enzymatic degradation. This is critical in pharmaceuticals, as seen in N-acetylphenylalanine’s use in stable prodrug formulations .

Biological Activity

N-Acetyl-2-methylalanine is a derivative of the amino acid alanine, modified by the addition of an acetyl group at the nitrogen atom. This modification can influence its biological activity, including its interactions with enzymes and proteins, metabolic pathways, and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in pharmacology and biochemistry.

This compound has the chemical formula C₅H₉NO₂ and is classified as an N-acetylated amino acid. The acetylation process generally enhances the solubility and stability of amino acids, which can affect their biological functions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. The acetyl group may facilitate interactions with active sites of enzymes, potentially modulating their activity. This mechanism is particularly relevant in metabolic pathways where alanine derivatives play a role.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition : It can act as an inhibitor for certain enzymes, impacting metabolic processes.
  • Cell Growth Modulation : Similar compounds have shown effects on cell proliferation and apoptosis in various cell lines.
  • Potential Therapeutic Uses : Its derivatives are being explored for anti-inflammatory and analgesic properties.

Experimental Findings

Several studies have investigated the biological activities associated with this compound and related compounds. Below are summarized findings from relevant research:

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Cell Growth ModulationReduced cell growth in vitro under certain conditions
Therapeutic PotentialPotential use in anti-inflammatory treatments

Case Studies

  • Cell Line Studies : In vitro studies using various cell lines have demonstrated that this compound can influence mitochondrial activity and cell viability. For instance, a study showed significant reductions in mitochondrial activity when treated with N-acetylated compounds compared to controls, indicating potential cytotoxic effects that could be harnessed in cancer therapeutics .
  • Metabolic Pathways : Research into the metabolic pathways involving N-acetylated amino acids suggests that these compounds can modulate key enzymatic reactions, impacting overall metabolism. Specific attention has been given to their role in protein synthesis and post-translational modifications .

Research Findings

Further investigations into this compound's biological activity have revealed:

  • N-terminal Acetylation : Approximately 85% of human proteins undergo N-terminal acetylation, which implicates this compound's potential role in protein regulation and function .
  • Cytotoxicity : Related studies indicate that while some acetylated amino acids exhibit cytotoxic properties, others may provide protective effects against oxidative stress, highlighting a dual role depending on concentration and context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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